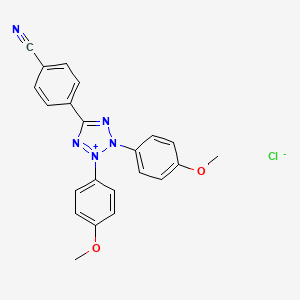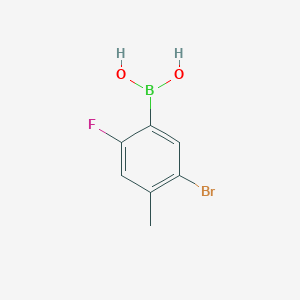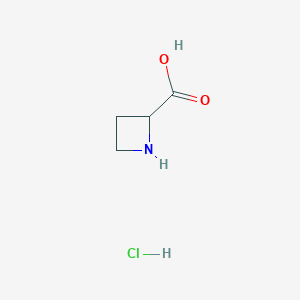
Azetidine-2-carboxylic acid hydrochloride
概要
説明
Azetidine-2-carboxylic acid (Azc) is a non-protein amino acid and a teratogenic agent . It is a four-membered ring analog of L-proline that causes protein misconstruction when incorporated instead of proline . It is toxic in nature .
Synthesis Analysis
Azetidine-2-carboxylic acid can be synthesized from γ-butyrolactone through four steps: bromination and esterification, cyclization, hydrogenation, and resolution . The overall yield could reach 13.2% .Molecular Structure Analysis
Azetidine-2-carboxylic acid has a molecular formula of C4H7NO2 . It is a heterocyclic, four-membered ring with nitrogen as its heteroatom . The carboxylic acid group is substituted on one of the ring carbon atoms .Chemical Reactions Analysis
Azetidine-2-carboxylic acid is reactive due to the considerable ring strain, which also makes it more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Azetidine-2-carboxylic acid is a crystalline solid with a density of 1.275 g/cm3 . It has a melting point of 215 °C and a boiling point of 242 °C . It is soluble in water at 5.0 g/100 ml .科学的研究の応用
Synthesis and Reactivity in Organic Chemistry
Azetidine-2-carboxylic acid hydrochloride plays a significant role in organic synthesis due to the strain-driven character of the four-membered heterocycle . Its unique reactivity, stemming from considerable ring strain, allows for facile handling and diverse reactions under appropriate conditions. This compound is utilized in:
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, Azetidine-2-carboxylic acid hydrochloride is a privileged motif due to its presence in bioactive molecules and natural products . It’s used in:
Polymer Synthesis
The reactivity of azetidines, including Azetidine-2-carboxylic acid hydrochloride, is harnessed in polymer synthesis to create novel polymeric materials . This includes:
Chiral Templates in Synthesis
Azetidine-2-carboxylic acid hydrochloride serves as a chiral template for synthesizing enantiomerically pure compounds . This is crucial for:
Collagen Synthesis Inhibition
In biological studies, Azetidine-2-carboxylic acid hydrochloride is used as a collagen synthesis inhibitor . This application is important for:
Protein Folding Studies
The compound is also a protein folding antagonist, which means it can disrupt normal protein function by causing misfolding . This is used in:
作用機序
Target of Action
Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid homologue of proline . It acts as an analog of proline and can be incorporated into proteins in place of proline . The primary targets of Aze are proteins, specifically those translated in the cytosol .
Mode of Action
Aze’s mode of action is primarily through its misincorporation into proteins in place of proline . This misincorporation causes protein misfolding, disrupting the normal function of the protein . The misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .
Biochemical Pathways
The misincorporation of Aze into proteins affects the protein biosynthesis pathway . This leads to the unfolded protein response being upregulated during Aze treatment, implicating protein degradation of misfolded proteins .
Pharmacokinetics
It is known that aze can be biodegraded as the only carbon and nitrogen source by bacteria . This suggests that Aze may have some bioavailability in organisms that can metabolize it.
Result of Action
The result of Aze’s action is primarily the disruption of normal protein function due to protein misfolding . This can deter the growth of competing vegetation and poison predators . It can also result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species .
Action Environment
The action of Aze can be influenced by environmental factors. For example, Aze is found in numerous plants from the bean family Fabaceae, and has also been detected in small quantities in table beets, garden beets, and sugar beets . This suggests that the presence of Aze in the environment can influence its action and efficacy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
azetidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHPJVNLPAUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670026 | |
| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69539-48-6 | |
| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the methods used to synthesize poly-(L-azetidine-2-carboxylic acid) and why are they significant?
A1: The research describes the successful synthesis of poly-(L-azetidine-2-carboxylic acid) using two different methods: []
Q2: Beyond synthesis, what other aspects of poly-(L-azetidine-2-carboxylic acid) were investigated in the research?
A2: The research goes beyond simply synthesizing the polymer. It also explores:
- Racemization tests: These were performed on both model compounds and polymer fractions to ensure the preservation of the desired stereochemistry during polymerization. []
- Water content determination: The researchers determined the water content of the synthesized polymer using a water-binding isotherm at 23°C. [] This is important as water content can impact the polymer's physical properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



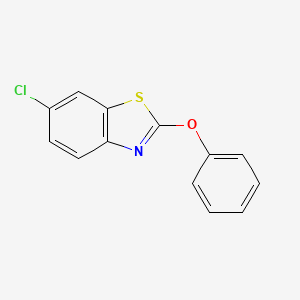
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)


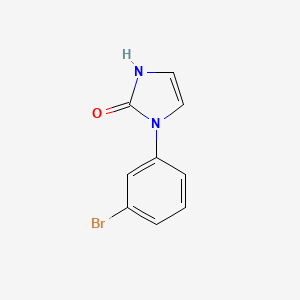

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
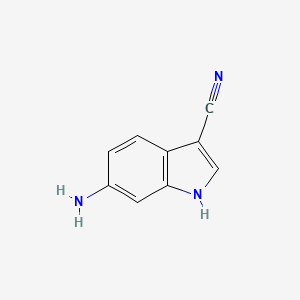
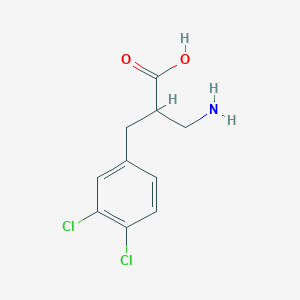
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)
